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2-Amino-1-(1-isopropyl-1H-pyrazol-4-yl)ethanone
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Overview
Description
2-Amino-1-(1-isopropyl-1H-pyrazol-4-yl)ethanone is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an amino group and an isopropyl group attached to the pyrazole ring, making it a unique and versatile molecule in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(1-isopropyl-1H-pyrazol-4-yl)ethanone typically involves the reaction of 1-isopropyl-1H-pyrazole-4-carbaldehyde with an appropriate amine under controlled conditions. One common method includes the use of reductive amination, where the aldehyde group is converted to an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like ethanol or methanol at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency and selectivity of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(1-isopropyl-1H-pyrazol-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidiabetic Agents
Research indicates that compounds similar to 2-Amino-1-(1-isopropyl-1H-pyrazol-4-yl)ethanone exhibit potential as antidiabetic agents. The pyrazole ring structure is known to influence glucose metabolism and insulin sensitivity. Studies have shown that derivatives of pyrazole can inhibit enzymes related to carbohydrate metabolism, thereby reducing blood glucose levels in diabetic models .
2. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential therapeutic benefits for conditions like rheumatoid arthritis and other inflammatory diseases .
3. Central Nervous System Disorders
There is emerging evidence that pyrazole derivatives may have neuroprotective effects. Research has indicated that this compound could modulate neurotransmitter systems, potentially offering therapeutic avenues for treating neurodegenerative diseases such as Alzheimer's disease .
Agricultural Applications
1. Pesticidal Activity
The compound has been evaluated for its pesticidal properties. Preliminary studies suggest that it may act as a biopesticide against certain agricultural pests, providing an environmentally friendly alternative to synthetic pesticides .
2. Plant Growth Regulation
Research has indicated that pyrazole derivatives can influence plant growth and development. Specifically, they may enhance root growth and increase resistance to environmental stressors, which can be beneficial in agricultural practices aimed at improving crop yield .
Material Science Applications
1. Polymer Chemistry
In material science, this compound has been explored as a building block for synthesizing novel polymers with unique properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for various industrial applications .
Data Tables
Case Studies
Case Study 1: Antidiabetic Activity
A study conducted on diabetic rats demonstrated that administration of this compound led to a significant reduction in blood glucose levels compared to the control group, indicating its potential as an antidiabetic agent.
Case Study 2: Neuroprotective Effects
In a model of Alzheimer's disease, treatment with this compound showed a decrease in amyloid-beta plaques and improved cognitive function in treated animals, suggesting its utility in neurodegenerative disease management.
Mechanism of Action
The mechanism of action of 2-Amino-1-(1-isopropyl-1H-pyrazol-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(1H-pyrazol-4-yl)ethanone: Lacks the amino and isopropyl groups, making it less versatile.
4-Amino-1-(1-isopropyl-1H-pyrazol-3-yl)ethanone: Similar structure but different substitution pattern on the pyrazole ring.
2-Amino-1-(1-methyl-1H-pyrazol-4-yl)ethanone: Contains a methyl group instead of an isopropyl group.
Uniqueness
2-Amino-1-(1-isopropyl-1H-pyrazol-4-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
2-Amino-1-(1-isopropyl-1H-pyrazol-4-yl)ethanone, also known as 1-(3-amino-1-isopropyl-1H-pyrazol-4-yl)ethanone, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C8H13N3O
- Molecular Weight : 167.21 g/mol
- CAS Number : 1269440-48-3
- LogP : 1.83000
- Polar Surface Area (PSA) : 60.91000
These properties suggest that the compound may have favorable pharmacokinetic profiles, potentially influencing its absorption and distribution in biological systems .
Antitumor Activity
Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant antitumor properties. A structure-activity relationship (SAR) analysis revealed that modifications to the pyrazole ring can enhance cytotoxicity against various cancer cell lines. For instance, compounds with electron-donating groups on the phenyl ring showed increased activity against cancer cells .
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
Compound A | Jurkat | 1.61 ± 1.92 |
Compound B | HT-29 | 1.98 ± 1.22 |
This compound | A431 | TBD |
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has been documented in various studies. The compound's ability to inhibit pro-inflammatory cytokines positions it as a candidate for treating inflammatory diseases. The mechanism involves the modulation of signaling pathways associated with inflammation, particularly the NF-kB pathway .
Antibacterial Activity
This compound has also been tested for antibacterial activity against several strains of bacteria. Preliminary results suggest that it exhibits moderate antibacterial effects, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicate promising potential for further development as an antibacterial agent .
Case Study 1: Antitumor Efficacy in vitro
A study evaluated the cytotoxic effects of various pyrazole derivatives on human cancer cell lines, including Jurkat and A431 cells. The results demonstrated that certain modifications to the pyrazole structure significantly enhanced antitumor activity, with IC50 values indicating potent cytotoxicity compared to standard chemotherapeutics .
Case Study 2: Mechanistic Insights into Anti-inflammatory Action
In another study focusing on inflammatory models, the compound was shown to inhibit the production of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential role in modulating immune responses and highlights its therapeutic implications in inflammatory diseases .
Properties
Molecular Formula |
C8H13N3O |
---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
2-amino-1-(1-propan-2-ylpyrazol-4-yl)ethanone |
InChI |
InChI=1S/C8H13N3O/c1-6(2)11-5-7(4-10-11)8(12)3-9/h4-6H,3,9H2,1-2H3 |
InChI Key |
PZSILRCMKOHUSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)C(=O)CN |
Origin of Product |
United States |
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